3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid is an organic compound with the molecular formula C11H20O3 It belongs to the class of oxan-4-yl propanoic acids and is characterized by the presence of an oxane ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid typically involves the formation of the oxane ring followed by the introduction of the propanoic acid moiety. One common method starts with the preparation of the oxane ring through a cyclization reaction involving suitable precursors. The ethyl and methyl groups are introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole-3-propionic acid: Known for its neuroprotective properties and potential therapeutic applications.
2-(4-Methylphenyl)propanoic acid: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
3-(2-Ethyl-2-methyloxan-4-yl)propanoic acid is unique due to its specific structural features, such as the oxane ring with ethyl and methyl substitutions. These structural characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
758676-39-0 |
---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-(2-ethyl-2-methyloxan-4-yl)propanoic acid |
InChI |
InChI=1S/C11H20O3/c1-3-11(2)8-9(6-7-14-11)4-5-10(12)13/h9H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
CKSKZHIKUOAOMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.